molecular formula C10H9F3O B1295242 1-(4-(Trifluoromethyl)phenyl)propan-1-one CAS No. 711-33-1

1-(4-(Trifluoromethyl)phenyl)propan-1-one

Cat. No.: B1295242
CAS No.: 711-33-1
M. Wt: 202.17 g/mol
InChI Key: QFKOWENRSZZLPK-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O. It is a white to light yellow powder or lump at room temperature. This compound is known for its unique chemical properties due to the presence of a trifluoromethyl group attached to a phenyl ring, which imparts significant stability and hydrophobicity .

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Trifluoromethyl)phenyl)propan-1-one can be synthesized through various methods. One common approach involves the reaction of 4-bromotrifluoromethylbenzene with propanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, the compound is often produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)benzoic acid

Comparison: 1-(4-(Trifluoromethyl)phenyl)propan-1-one is unique due to its propanone moiety, which imparts different reactivity compared to similar compounds like 4-(Trifluoromethyl)benzaldehyde or 4-(Trifluoromethyl)acetophenone. The presence of the trifluoromethyl group in all these compounds provides enhanced stability and unique electronic properties .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKOWENRSZZLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221318
Record name p-Trifluoromethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

711-33-1
Record name p-Trifluoromethylpropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Trifluoromethylpropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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